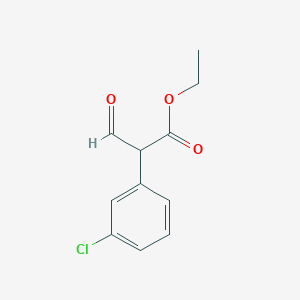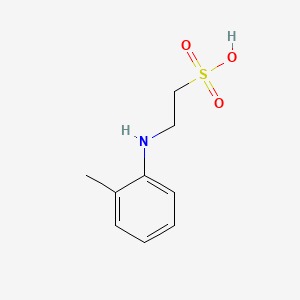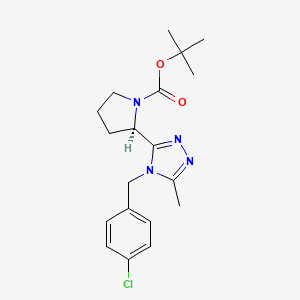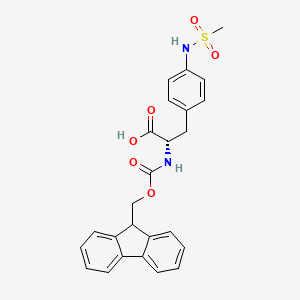
Methyl (S)-2-amino-3-(2,6-difluorophenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (S)-2-amino-3-(2,6-difluorophenyl)propanoate is a compound of interest in various fields of scientific research It is characterized by the presence of an amino group, a difluorophenyl group, and a propanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-3-(2,6-difluorophenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluorobenzaldehyde and L-alanine.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 2,6-difluorobenzaldehyde with L-alanine in the presence of a suitable catalyst.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Esterification: The final step involves esterification of the amine with methanol in the presence of an acid catalyst to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of efficient catalysts to speed up the reaction.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate the reaction.
Temperature Control: Maintaining optimal temperatures to ensure the reaction proceeds smoothly.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product in pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (S)-2-amino-3-(2,6-difluorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of oximes or nitro compounds.
Reduction: Conversion of ester to alcohol.
Substitution: Introduction of substituents on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Methyl (S)-2-amino-3-(2,6-difluorophenyl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of Methyl (S)-2-amino-3-(2,6-difluorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate
- Methyl (2S)-2-amino-3-(3,5-difluorophenyl)propanoate
- Methyl (2S)-2-amino-3-(2,6-dichlorophenyl)propanoate
Uniqueness
Methyl (S)-2-amino-3-(2,6-difluorophenyl)propanoate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The difluorophenyl group provides distinct electronic properties that can enhance the compound’s stability and interaction with biological targets.
Eigenschaften
Molekularformel |
C10H11F2NO2 |
|---|---|
Molekulargewicht |
215.2 g/mol |
IUPAC-Name |
methyl (2S)-2-amino-3-(2,6-difluorophenyl)propanoate |
InChI |
InChI=1S/C10H11F2NO2/c1-15-10(14)9(13)5-6-7(11)3-2-4-8(6)12/h2-4,9H,5,13H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
DBACYKHISMHRPA-VIFPVBQESA-N |
Isomerische SMILES |
COC(=O)[C@H](CC1=C(C=CC=C1F)F)N |
Kanonische SMILES |
COC(=O)C(CC1=C(C=CC=C1F)F)N |
Sequenz |
X |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4-Methoxyphenyl)(2-oxo-2-phenylethyl)amino]acetaldehyde](/img/structure/B1505398.png)
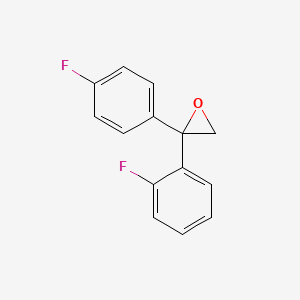
![1,4-Dioxa-6-azaspiro[4.5]decane](/img/structure/B1505403.png)
![6-Iodobenzo[d][1,3]dioxol-5-amine](/img/structure/B1505404.png)
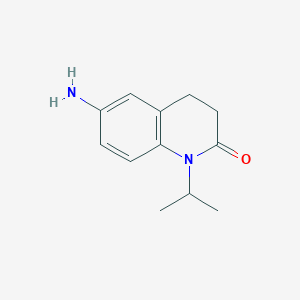
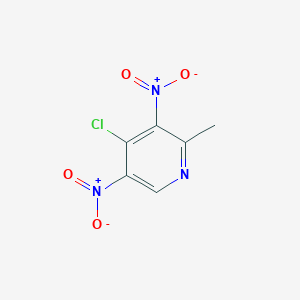
![(2S,4E,7R)-7-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-(1-methylethyl)-4-nonenoic acid methyl ester](/img/structure/B1505410.png)
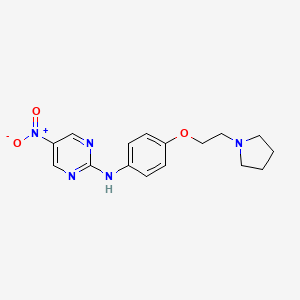
![4-(Benzo[b]thiophen-5-yl)-3,5-dimethylisoxazole](/img/structure/B1505417.png)
![(7BR,10AR)-2,3,4,7B,8,9,10,10A-Octahydro-1H-cyclopenta[B][1,4]diazepino[6,7,1-HI]indole hydrochloride](/img/structure/B1505419.png)
